molecular formula C10H17ClN2 B6314470 2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine HCl CAS No. 2307773-05-1

2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine HCl

Cat. No. B6314470
CAS RN: 2307773-05-1
M. Wt: 200.71 g/mol
InChI Key: CTKNVORNKUYTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine HCl, also known as 4-Pyridin-2-yl-2-methylpropane-1-amine hydrochloride, is an organic compound with the molecular formula C9H14ClN. It is a colourless solid that is soluble in water and is commonly used in laboratory experiments. It is a member of the pyridine family of compounds and has a wide range of applications in scientific research.

Mechanism of Action

2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine HClyl-2-methylpropane-1-amine hydrochloride is an organic compound that acts as an acid-base catalyst in biochemical reactions. It is able to form hydrogen bonds with other molecules and can act as a proton donor or acceptor in acid-base reactions. This allows it to facilitate the transfer of protons from one molecule to another, thus speeding up the reaction.
Biochemical and Physiological Effects
2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine HClyl-2-methylpropane-1-amine hydrochloride has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain bacteria and fungi and to increase the production of certain enzymes. It has also been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine HClyl-2-methylpropane-1-amine hydrochloride in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time without degradation. The main limitation is that it is not very soluble in organic solvents and must be used in aqueous solutions.

Future Directions

Future research on 2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine HClyl-2-methylpropane-1-amine hydrochloride could focus on its potential applications in drug development. Studies could be conducted to investigate its ability to interact with various drugs and its potential to enhance the efficacy of existing drugs. Additionally, research could be conducted to investigate its potential as an anticancer agent. Other areas of research could include its potential use in the synthesis of other organic compounds and its role in the regulation of gene expression.

Synthesis Methods

2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine HClyl-2-methylpropane-1-amine hydrochloride is synthesized by reacting 4-pyridin-2-yl-2-methylpropane-1-amine with hydrochloric acid. The reaction is carried out in aqueous solution at a temperature of 40-50°C. The reaction is complete within 1-2 hours and yields a white crystalline solid.

Scientific Research Applications

2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine HClyl-2-methylpropane-1-amine hydrochloride is widely used in scientific research, particularly in the fields of organic chemistry and biochemistry. It is used as a reagent in the synthesis of various organic compounds and as a catalyst in various biochemical reactions. It is also used as a ligand in the preparation of coordination complexes.

properties

IUPAC Name

2,2-dimethyl-1-pyridin-4-ylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)9(11)8-4-6-12-7-5-8;/h4-7,9H,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKNVORNKUYTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=NC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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